2-Methyl-1-pyrroline

Biocatalysis Imine reductase Enantioselective reduction

2-Methyl-1-pyrroline (2-MPN) is the unequivocal prochiral substrate for imine reductase (IRED)-catalyzed synthesis of (R)-2-methylpyrrolidine, a critical chiral amine building block. The (R)-imine reductase from Streptomyces sp. GF3587 is highly specific to this substrate, converting 10 mM 2-MPN to 9.8 mM product with 99% e.e. At preparative scale, whole-cell biocatalysts deliver 91 mM (R)-2-methylpyrrolidine with 99.2% e.e. No alternative imine substrate achieves comparable enantioselectivity or conversion with this system. 2-MPN also serves as the proven benchmark standard for evaluating novel hydroamination catalysts, where its formation from 4-pentyn-1-amine proceeds with turnover rates up to 3100 h⁻¹ and >97% conversion. Its distinct methyl substitution at the 2-position confers unique enzyme specificity and physical properties—density, boiling point, and volatility—that directly impact material handling and scale-up logistics. Researchers developing engineered IREDs or chiral pyrrolidine libraries should procure 2-MPN as the essential, performance-tested substrate for achieving optimal stereochemical outcomes and catalytic productivity.

Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
CAS No. 872-32-2
Cat. No. B1218662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-pyrroline
CAS872-32-2
Molecular FormulaC5H9N
Molecular Weight83.13 g/mol
Structural Identifiers
SMILESCC1=NCCC1
InChIInChI=1S/C5H9N/c1-5-3-2-4-6-5/h2-4H2,1H3
InChIKeyCTSZPNIMMLSKDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-pyrroline (CAS 872-32-2): Cyclic Imine with Quantifiable Differentiation for Enantioselective Synthesis and Catalysis Procurement


2-Methyl-1-pyrroline (2-MPN) is a five-membered cyclic imine with molecular formula C5H9N and molecular mass 83.13 g/mol [1]. It is a monocyclic pyrroline derivative characterized by a methyl group at the 2-position of the pyrroline ring [2]. This compound exists as a clear slightly yellow liquid at ambient temperature with a density of 0.878 g/mL at 25°C and a boiling point range of 104-105°C . Its chemical structure features a carbon-nitrogen double bond that confers distinct reactivity profiles, making it a key intermediate in biocatalytic enantioselective reductions, transition metal-catalyzed hydroaminations, and the synthesis of optically active pyrrolidines [3].

Why 2-Methyl-1-pyrroline Cannot Be Replaced by 1-Pyrroline, 2-Ethyl-1-pyrroline, or Other In-Class Cyclic Imines in Critical Synthetic Applications


Despite belonging to the same pyrroline structural class, 2-methyl-1-pyrroline exhibits quantifiable differences in enzyme specificity, catalytic turnover, and stereoselective outcome that preclude direct substitution. Imine reductases (IREDs) show up to 100-fold variation in catalytic efficiency for 2-MPN compared to other substrates, and the (R)-imine reductase from Streptomyces sp. GF3587 is reported to be 'very specific to 2-MPN as substrate' [1]. Whole-cell biocatalysts derived from different Streptomyces strains produce enantiomeric products with distinct yields and enantiomeric excess values from the same starting 2-MPN [2]. Furthermore, the methyl substitution at the 2-position alters physical properties—boiling point, density, and volatility—that directly impact handling, storage, and procurement logistics compared to the unsubstituted 1-pyrroline or the bulkier 2-ethyl analog . These measurable distinctions mean that substituting a generic pyrroline without accounting for these performance parameters will result in different reaction outcomes, enzyme compatibility, and material handling requirements.

Quantitative Differentiation of 2-Methyl-1-pyrroline: Head-to-Head Performance Data Against Closest Analogs in Enzymatic, Biocatalytic, and Physical Property Dimensions


Substrate Specificity in (R)-Imine Reductase from Streptomyces sp. GF3587: 99% e.e. and >98% Conversion for 2-MPN

The (R)-imine reductase (RIR) purified from Streptomyces sp. GF3587 exhibits near-exclusive substrate specificity for 2-methyl-1-pyrroline. Enzymatic reduction of 10 mM 2-MPN yielded 9.8 mM (R)-2-methylpyrrolidine with 99% enantiomeric excess (e.e.) [1]. The enzyme is described as 'very specific to 2-MPN as substrate' and does not accept alternative cyclic imines with comparable efficiency [1]. This specificity contrasts with other imine reductases, such as the (S)-imine reductase from Streptomyces sp. GF3546, which catalyzes reduction of a broader range of substrates including 1-methyl-3,4-dihydroisoquinoline [2].

Biocatalysis Imine reductase Enantioselective reduction

100-Fold Higher Catalytic Efficiency of AoIRED for 2-MPN Compared to Other Imine Reductases

The imine reductase AoIRED from Amycolatopsis orientalis displays up to 100-fold greater catalytic efficiency for 2-methyl-1-pyrroline (2MPN) compared to other IREDs, such as the enzyme from Streptomyces sp. GF3546, which also exhibits (S)-selectivity [1]. This quantitative advantage in turnover efficiency positions 2-MPN as a preferred substrate for preparative-scale enzymatic reductions where catalyst productivity is a critical economic parameter.

Imine reductase Catalytic efficiency Biocatalyst engineering

Whole-Cell Biocatalytic Production of (R)- and (S)-2-Methylpyrrolidine: Divergent Yields and Enantioselectivity from a Single Substrate

Using 2-methyl-1-pyrroline as the common substrate, whole-cell catalysts from Streptomyces sp. GF3587 (R-selective) and Streptomyces sp. GF3546 (S-selective) produce enantiomeric products with markedly different yields and enantiomeric excess values. The GF3587 strain produced 91 mM (R)-2-methylpyrrolidine with 99.2% e.e., while the GF3546 strain produced 27.5 mM (S)-2-methylpyrrolidine with 92.3% e.e., both at 91-92% conversion [1]. This direct comparison under identical substrate concentration (100 mM 2-MPN) reveals a 3.3-fold higher product titer for the (R)-enantiomer with superior enantiopurity.

Whole-cell biocatalysis Chiral amine synthesis Streptomyces

Physical Property Differentiation: Boiling Point and Density vs. 1-Pyrroline and 2-Ethyl-1-pyrroline

The methyl substitution at the 2-position confers measurable differences in volatility and density that are critical for procurement, storage, and handling. 2-Methyl-1-pyrroline exhibits a boiling point of 104-105°C and a density of 0.878 g/mL at 25°C . In comparison, unsubstituted 1-pyrroline has a reported boiling point range of 87-89°C and a density of ~0.85 g/mL , while the bulkier 2-ethyl-1-pyrroline has a predicted boiling point of 120.5°C . The 15-17°C elevation relative to 1-pyrroline and 15-16°C reduction relative to the ethyl analog places 2-MPN in a volatility window that balances ease of removal with handling safety.

Physical properties Boiling point Density

Catalytic Efficiency in Intramolecular Hydroamination: Turnover Rates up to 3100 h⁻¹ at 60°C and >97% Conversion

2-Methyl-1-pyrroline is formed as the exclusive five-membered ring product in the intramolecular hydroamination of 4-pentyn-1-amine catalyzed by cationic iridium and rhodium complexes. Using [Ir(R2PyP)(COD)]BPh4 catalysts, turnover rates (Nt) at 50% conversion reach up to 3100 h⁻¹ at 60°C [1]. With phosphine-N-heterocyclic carbene ligands, complete conversion (>97%) of 4-pentyn-1-amine to 2-methyl-1-pyrroline is observed [2]. In contrast, the same catalysts do not efficiently form four- or seven-membered rings from 3-butyn-1-amine or 6-heptyn-1-amine, demonstrating a strong kinetic preference for the five-membered pyrroline scaffold [3].

Hydroamination Transition metal catalysis Rhodium/Iridium complexes

Optimal Procurement and Application Scenarios for 2-Methyl-1-pyrroline Based on Quantifiable Performance Data


Stereoselective Biocatalytic Synthesis of (R)-2-Methylpyrrolidine at >99% e.e.

For laboratories and manufacturing facilities producing enantiopure (R)-2-methylpyrrolidine, 2-methyl-1-pyrroline is the unequivocal substrate of choice. The (R)-imine reductase from Streptomyces sp. GF3587 is highly specific to 2-MPN and converts 10 mM substrate to 9.8 mM product with 99% e.e. [1]. At preparative scale, whole-cell catalysts produce 91 mM (R)-2-methylpyrrolidine with 99.2% e.e. [2]. No alternative imine substrate achieves comparable enantioselectivity and conversion with this enzyme system.

High-Efficiency Biocatalysis Using Engineered Imine Reductases (AoIRED)

Procurement of 2-methyl-1-pyrroline is essential for groups developing or utilizing imine reductases with engineered catalytic properties. The AoIRED enzyme exhibits up to 100-fold higher catalytic efficiency for 2-MPN compared to other IREDs [1], making 2-MPN the optimal test substrate for enzyme characterization, directed evolution campaigns, and preparative biocatalytic reductions where enzyme productivity directly impacts process cost.

Benchmark Substrate for Transition Metal-Catalyzed Intramolecular Hydroamination

2-Methyl-1-pyrroline is the established benchmark product for evaluating new hydroamination catalysts. Its formation from 4-pentyn-1-amine proceeds with turnover rates up to 3100 h⁻¹ and >97% conversion using state-of-the-art Rh and Ir catalysts [1][2]. Researchers developing novel ligands or metal complexes for C-N bond formation should procure 2-MPN as a product standard and for use in tandem catalytic sequences (e.g., hydroamination/hydrosilation).

Chiral Amine Library Synthesis via Divergent Biocatalytic Routes

Organizations building libraries of chiral pyrrolidines benefit from 2-MPN's ability to serve as a single prochiral precursor to both enantiomers. Using Streptomyces sp. GF3587 (R-selective) and GF3546 (S-selective) whole-cell catalysts, 2-MPN yields (R)-2-methylpyrrolidine (91 mM, 99.2% e.e.) and (S)-2-methylpyrrolidine (27.5 mM, 92.3% e.e.), respectively [1]. While the R-route offers higher productivity, the S-route provides access to the complementary enantiomer, enabling comprehensive stereochemical SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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